

# Application Notes and Protocols for Recombinant Ectatomin Expression and Purification

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## Compound of Interest

Compound Name:	ectatomin
CAS No.:	157481-64-6
Cat. No.:	B1179307

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ectatomin** is a potent pore-forming toxin found in the venom of the ant *Ectatomma tuberculatum*. It is a heterodimeric protein composed of two homologous polypeptide chains, subunit A (37 amino acids) and subunit B (34 amino acids), linked by a disulfide bond. Each subunit also contains an internal disulfide bridge, contributing to its stable four-alpha-helix bundle structure.<sup>[1][2][3]</sup> **Ectatomin** exhibits significant biological activity, including the formation of non-selective cation channels in cell membranes and the inhibition of L-type calcium channels.<sup>[1][4]</sup> These properties make it a molecule of interest for research in ion channel modulation, toxicology, and potential therapeutic applications. The limited availability of native **ectatomin** from ant venom necessitates the development of robust recombinant expression and purification methods to produce sufficient quantities for detailed study.

This document provides detailed protocols and application notes for the expression of recombinant **ectatomin** in *Escherichia coli*, its purification from inclusion bodies, and methods for its characterization and functional analysis.

## Data Presentation

Table 1: Hypothetical Purification of Recombinant His-tagged **Ectatomin**

Purification Step	Total Protein (mg)	Ectatomin (mg)	Specific Activity (U/mg)	Yield (%)	Purification Fold
Cell Lysate	2500	100	10	100	1
Inclusion Body Wash	800	95	11.9	95	1.2
Solubilized Inclusion Bodies	750	90	12	90	1.2
Ni-NTA Affinity Chromatography	60	55	91.7	55	9.2
Refolding & Dialysis	30	25	833.3	25	83.3
Final Purified Protein	20	18	900	18	90

Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for recombinant **ectatomin** purification is not readily available in the cited literature. The values are based on typical yields and purification folds for recombinant proteins expressed in *E. coli*.

## Experimental Protocols

## Gene Synthesis and Cloning of Ectatomin Subunits

Objective: To synthesize the genes for **ectatomin** subunits A and B and clone them into a suitable E. coli expression vector.

Materials:

- pET-28a(+) expression vector
- NdeI and XhoI restriction enzymes
- T4 DNA Ligase
- E. coli DH5α competent cells
- LB agar plates with kanamycin (50 µg/mL)
- DNA sequencing services

Protocol:

- **Gene Synthesis:** Synthesize the DNA sequences encoding **ectatomin** subunit A (37 amino acids) and subunit B (34 amino acids). Codon-optimize the sequences for expression in E. coli. Incorporate an N-terminal 6x-Histidine tag followed by a TEV protease cleavage site on one or both subunits to facilitate purification. Add NdeI and XhoI restriction sites at the 5' and 3' ends of the synthesized gene, respectively.
- **Vector and Insert Preparation:** Digest the pET-28a(+) vector and the synthesized **ectatomin** gene with NdeI and XhoI restriction enzymes. Purify the digested vector and insert using a gel purification kit.
- **Ligation:** Ligate the purified **ectatomin** gene insert into the digested pET-28a(+) vector using T4 DNA Ligase.
- **Transformation:** Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing kanamycin. Incubate overnight at 37°C.

- Colony PCR and Sequencing: Screen colonies by PCR to identify those with the correct insert. Confirm the sequence of the insert in positive clones by DNA sequencing.

## Expression of Recombinant Ectatomin in E. coli

Objective: To express the recombinant **ectatomin** in E. coli BL21(DE3).

Materials:

- E. coli BL21(DE3) competent cells
- pET-28a(+)-**ectatomin** plasmid
- LB broth with kanamycin (50 µg/mL)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

- Transformation: Transform the pET-28a(+)-**ectatomin** plasmid into E. coli BL21(DE3) competent cells.
- Starter Culture: Inoculate a single colony into 10 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.
- Expression Culture: Inoculate 1 L of LB broth with kanamycin with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.
- Incubation: Continue to incubate the culture for 4-6 hours at 37°C with shaking.
- Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

## Purification of Ectatomin from Inclusion Bodies

Objective: To isolate, solubilize, and refold recombinant **ectatomin** from inclusion bodies.

**Materials:**

- Lysis Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1% Triton X-100)
- Wash Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA)
- Solubilization Buffer (8 M Urea, 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM DTT)
- Refolding Buffer (50 mM Tris-HCl pH 8.0, 1 M L-arginine, 2 mM EDTA, 0.5 mM oxidized glutathione, 5 mM reduced glutathione)
- Dialysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl)

**Protocol:**

- Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
- Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.
- Inclusion Body Washing: Wash the inclusion body pellet twice with Wash Buffer to remove contaminants. Centrifuge at 15,000 x g for 30 minutes at 4°C after each wash.
- Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer and incubate for 1 hour at room temperature with gentle agitation.
- Clarification: Centrifuge the solubilized inclusion bodies at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
- Refolding: Add the clarified supernatant drop-wise into a large volume of cold Refolding Buffer with gentle stirring. Allow the protein to refold for 24-48 hours at 4°C.
- Dialysis: Concentrate the refolded protein and dialyze against Dialysis Buffer to remove urea and refolding additives.

## Affinity Purification of His-tagged Ectatomin

Objective: To purify the refolded His-tagged **ectatomin** using immobilized metal affinity chromatography (IMAC).

Materials:

- Ni-NTA agarose resin
- IMAC Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
- IMAC Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Protocol:

- Column Preparation: Pack a column with Ni-NTA agarose resin and equilibrate with Dialysis Buffer.
- Binding: Load the dialyzed, refolded **ectatomin** solution onto the equilibrated column.[5]
- Washing: Wash the column with IMAC Wash Buffer to remove non-specifically bound proteins.[5]
- Elution: Elute the bound His-tagged **ectatomin** with IMAC Elution Buffer.[5]
- Buffer Exchange: Exchange the buffer of the eluted protein fractions to a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
- Purity Analysis: Analyze the purity of the final protein product by SDS-PAGE.

## Characterization and Functional Assays

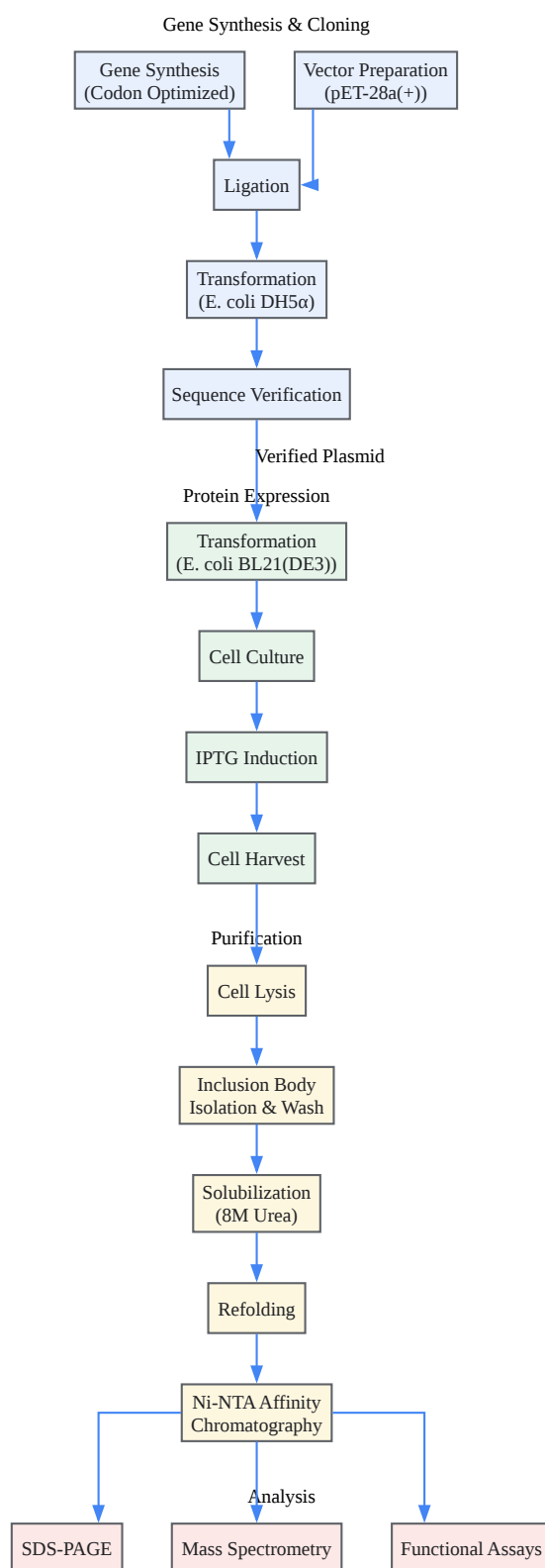
Objective: To confirm the identity and biological activity of the purified recombinant **ectatomin**.

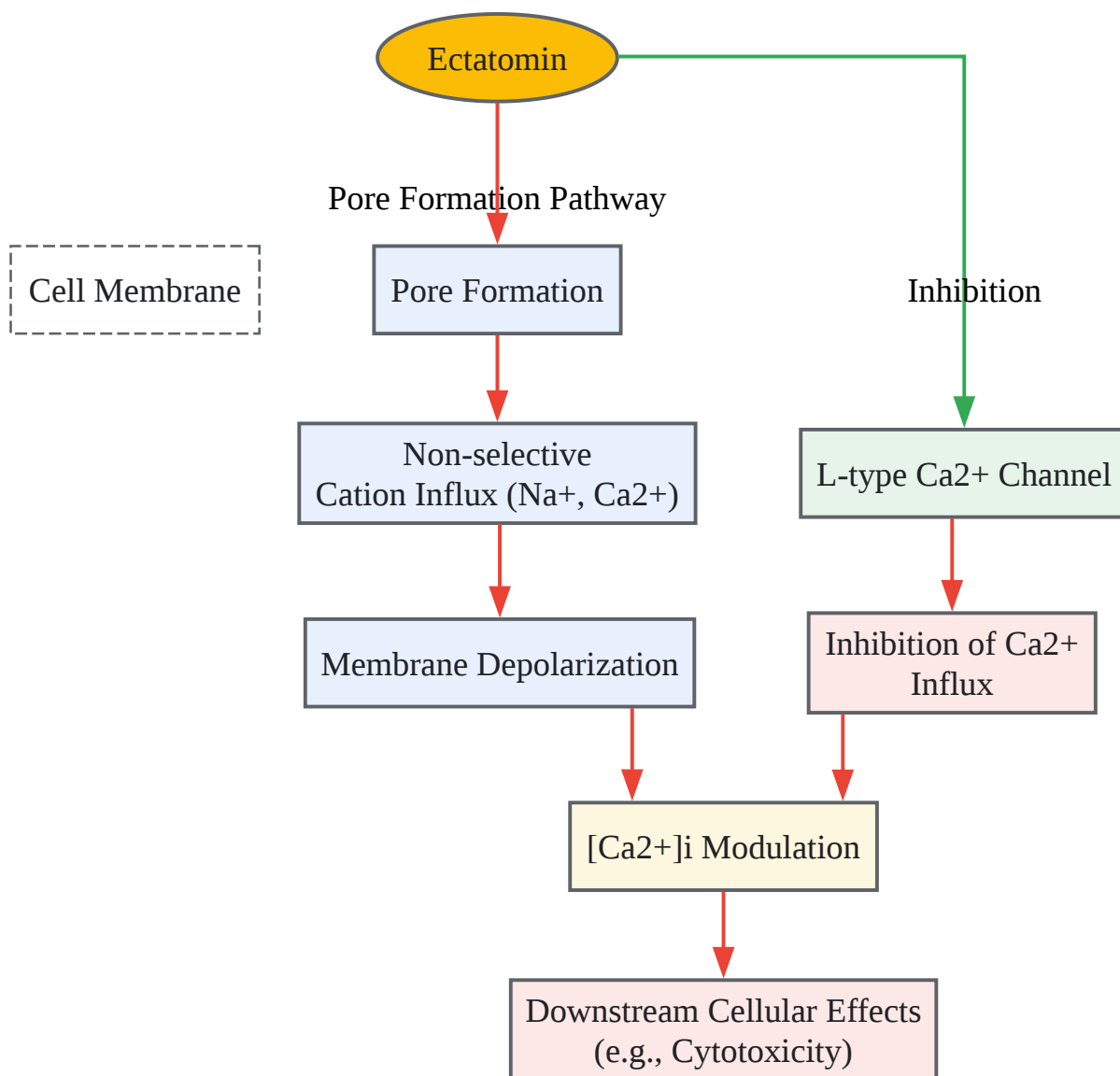
Methods:

- Mass Spectrometry: Confirm the molecular weight of the purified recombinant **ectatomin** subunits by mass spectrometry.[6]
- Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure of the refolded **ectatomin** to confirm proper folding.

- Hemolytic Assay: Assess the pore-forming activity of recombinant **ectatomin** by measuring its ability to lyse red blood cells. The hemolytic activity of native **ectatomin** has been determined in rabbit erythrocytes.[4]
- Electrophysiology: Use patch-clamp techniques on suitable cell lines (e.g., isolated rat cardiac myocytes) to measure the effect of recombinant **ectatomin** on ion channels, particularly L-type calcium channels.[1]

## Visualizations





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